9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)-

Catalog No.
S12337478
CAS No.
920317-06-2
M.F
C10H14N6
M. Wt
218.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)-

CAS Number

920317-06-2

Product Name

9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)-

IUPAC Name

9-methyl-6-pyrrolidin-1-ylpurin-2-amine

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

InChI

InChI=1S/C10H14N6/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-4-2-3-5-16/h6H,2-5H2,1H3,(H2,11,13,14)

InChI Key

QTQGPLRFSGYPHM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2N3CCCC3)N

9H-Purin-2-amine, 9-methyl-6-(1-pyrrolidinyl)- (CAS: 920317-06-2) is a highly specialized heterocyclic building block designed for advanced medicinal chemistry and active pharmaceutical ingredient (API) development. By featuring a pre-installed pyrrolidine ring at the C6 position and a methyl group at the N9 position, this compound provides a regiochemically locked scaffold that directs subsequent functionalization exclusively to the reactive C2-amine. This defined substitution pattern is critical for synthesizing complex kinase inhibitors and receptor modulators, offering superior processability and predictable physicochemical properties compared to broadly reactive, unsubstituted purine precursors [1].

Procurement Fit

Workflow

Key intermediate for tricyclic etheno‑bridged purine synthesis via cyclisation with chloroacetaldehyde.

Selection

C6‑pyrrolidinyl substitution provides distinct steric and electronic profile versus dialkylamino analogs.

Use context

Reported higher synthetic yield and purity context may reduce procurement costs and simplify scale‑up.

Substituting this compound with its direct precursor, 2-amino-6-chloro-9-methylpurine, or a 9-unsubstituted analog introduces significant synthetic liabilities. Utilizing the 6-chloro precursor necessitates an additional amination step involving volatile pyrrolidine, which often requires harsh conditions and intermediate purification, thereby reducing overall throughput. Furthermore, employing a 9-unsubstituted purine leaves the imidazole ring susceptible to tautomerization and off-target N7/N9-alkylation during downstream C2-amine functionalization. This lack of regiocontrol can generate up to 30% unwanted isomers, severely complicating purification and decreasing the yield of the target API [1].

Substitution Risk

Yield shift

Replacing with 6‑dimethylamino congener (CAS 920317‑01‑7) may sharply reduce nucleophilic aromatic substitution yield, altering synthetic economics.

Regioselectivity

Pyrrolidinyl electronic effects influence cyclisation regioselectivity; simple analog interchange can divert product distribution in multi‑step sequences.

Derivatisation

Downstream derivatisation efficiency may differ because C6 substitution governs reactivity in subsequent transformations.

Downstream Coupling Efficiency vs. Stepwise Synthesis

Procuring the pre-aminated 6-pyrrolidinyl purine significantly streamlines downstream derivatization. When subjected to standard Buchwald-Hartwig cross-coupling at the C2-amine, this pre-functionalized scaffold routinely achieves >85% yields in a single step. In contrast, starting from the 2-amino-6-chloro-9-methylpurine baseline requires a two-step sequence (C6-amination followed by C2-coupling), which typically drops the overall isolated yield to 60-65% due to intermediate losses and competing side reactions [1].

Evidence DimensionOverall yield for C2-functionalized product
Target Compound Data>85% (single-step coupling)
Comparator Or Baseline60-65% (two-step sequence from 6-chloro precursor)
Quantified Difference20-25% higher overall yield
ConditionsStandard Pd-catalyzed C2-amine arylation

Eliminating the C6-amination step accelerates library synthesis and improves overall material recovery for industrial scale-up.

Synthesis yield
Reported comparison
Target ~82 % vs comparator ~18 % (~4.6‑fold higher yield)
Supports procurement and scale‑up decisions
Yield data from Hořejší et al. 2006; validate under own conditions

Regiochemical Purity in N-Alkylation and Acylation

The N9-methyl group acts as a critical protecting and directing group during harsh derivatization conditions. Compared to 9-unsubstituted 6-(pyrrolidin-1-yl)-9H-purin-2-amine, which can yield 15-30% of N7 or N9 alkylated byproducts under basic conditions, the 9-methylated target compound restricts reaction exclusively to the exocyclic C2-amine, maintaining >98% regiochemical purity [1].

Evidence DimensionRegiochemical purity (C2-amine selectivity)
Target Compound Data>98% desired product
Comparator Or Baseline70-85% (9-unsubstituted purine baseline)
Quantified DifferenceUp to 28% reduction in regioisomeric byproducts
ConditionsElectrophilic substitution under basic conditions (e.g., NaH/R-X)

High regioselectivity drastically reduces the need for complex chromatographic separations, lowering downstream processing costs.

Commercial purity
Reported comparison
≥98 % HPLC vs typically 95 % for dimethylamino analog
May reduce by‑product formation and simplify purification
Vendor datasheets; verify batch‑specific CoA

Conformational Rigidity for Target Binding

The incorporation of the cyclic pyrrolidine at the C6 position offers distinct structural advantages over acyclic alternatives like the 6-dimethylamino analog. The pyrrolidine ring restricts the rotational degrees of freedom around the C6-N bond, locking the molecule into a preferred conformation that often lowers the entropic penalty upon binding to kinase hinge regions. This structural rigidity makes it a superior starting point for structure-based drug design compared to more flexible acyclic amines [1].

Evidence DimensionC6-N bond rotational flexibility
Target Compound DataRestricted (cyclic pyrrolidine)
Comparator Or BaselineFree rotation (acyclic dimethylamino analog)
Quantified DifferenceLower entropic penalty during target binding
ConditionsIn silico modeling and structure-activity relationship (SAR) profiling

Selecting the conformationally restricted pyrrolidine analog improves the probability of achieving high-affinity target engagement in drug discovery programs.

Spectral data
Reported
IR, ¹H‑NMR, ¹³C‑NMR, MS in SpectraBase vs absent for piperidinyl analog
Accelerates incoming material verification
Based on SpectraBase entry; cross‑check in‑house

High-Throughput Library Synthesis

The regiochemically locked nature of the N9-methyl and the stability of the C6-pyrrolidine make this compound an ideal core scaffold for automated, high-throughput synthesis of C2-substituted purine libraries, ensuring high purity and minimal side reactions [1].

Kinase Inhibitor Development

In medicinal chemistry programs targeting ATP-binding sites, the restricted conformation of the pyrrolidine ring provides a precise vector for occupying hydrophobic sub-pockets, making it a preferred intermediate over acyclic analogs [2].

Scale-Up API Manufacturing

For industrial procurement, utilizing this pre-functionalized building block eliminates the need to handle volatile, toxic pyrrolidine at scale, simplifying the manufacturing route and improving overall safety and yield compared to using the 6-chloro precursor [1].

Application Fit Matrix

Application
Selection property
Validation focus
Etheno‑bridged purine probe synthesis
Reported higher synthetic throughput context
Cyclisation efficiency and product characterisation
PI3Kδ inhibitor lead optimisation
≥98 % purity and defined spectral identity
Impurity‑related attrition reduction
PNP inhibitor screening
Reported PNP inhibition baseline
Comparative inhibitor screening context
In‑house QC reference standard
Multi‑technique spectral reference data
Rapid incoming material authentication

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

218.12799447 g/mol

Monoisotopic Mass

218.12799447 g/mol

Heavy Atom Count

16

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